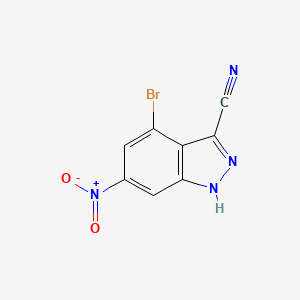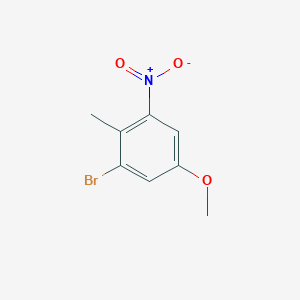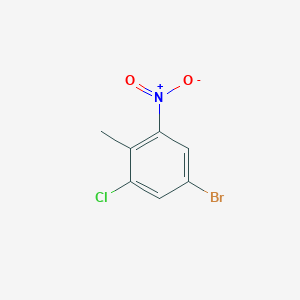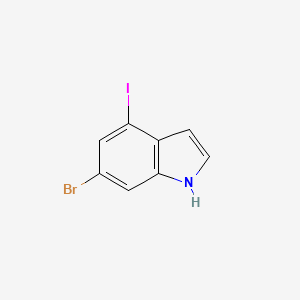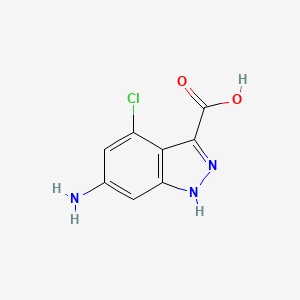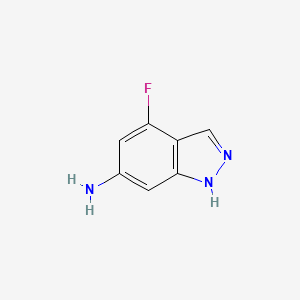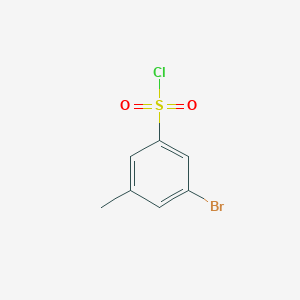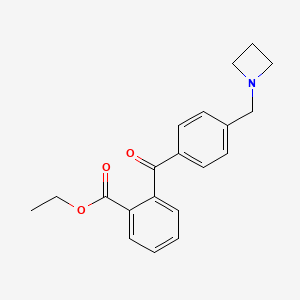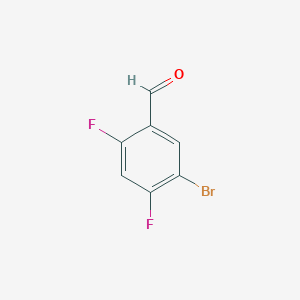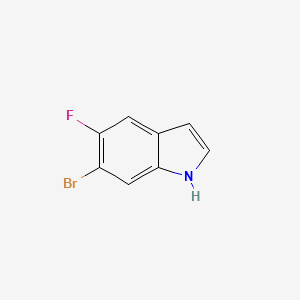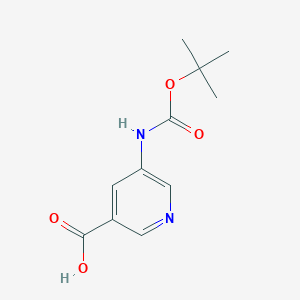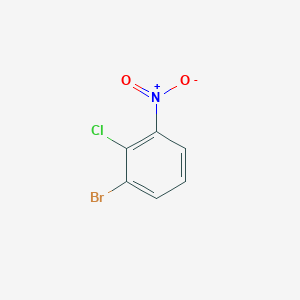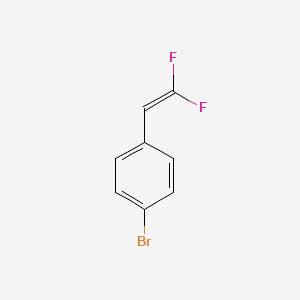
1-Bromo-4-(2,2-difluorovinyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated benzene derivatives is a common theme in the provided papers. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is detailed, involving characterization techniques such as NMR, IR spectroscopy, and elemental analysis . Similarly, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene is achieved through a Wittig-Horner reaction, with the structure confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(2,2-difluorovinyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is often determined using X-ray diffraction, as seen in the study of dibromo-iodo-benzenes . The presence of halogen substituents on the benzene ring can induce minor distortions in the molecule, which can be analyzed using computational methods such as DFT, as demonstrated in the study of 1-bromo-4-chlorobenzene . These techniques could be applied to deduce the molecular structure of 1-Bromo-4-(2,2-difluorovinyl)benzene.
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is highlighted in several papers. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene serves as a versatile starting material for organometallic synthesis . The presence of bromine allows for further functionalization through reactions with organometallic intermediates. The speculative discussion on the structural details of 1-bromo-2-iodo-benzenes suggests that halogen interactions can influence reactivity . These insights could inform the chemical reactions that 1-Bromo-4-(2,2-difluorovinyl)benzene might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be complex. The experimental and theoretical investigation of 1-bromo-4-chlorobenzene provides data on vibrational frequencies and intensities, which are important for understanding the compound's behavior . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene are also studied, revealing its photoluminescence properties in solution and solid state . These properties could be similar to those of 1-Bromo-4-(2,2-difluorovinyl)benzene, given the structural similarities.
Aplicaciones Científicas De Investigación
1. Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of Application : This research involves the use of 1-bromo-4-(2,2-difluorovinyl)benzene in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence on important pharmaceutical compounds such as Lumacaftor .
- Methods of Application : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
- Results or Outcomes : The major side-products of the reaction are HBr/KOAc. Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity, and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
2. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides
- Summary of Application : This research involves the use of 1-bromo-4-(2,2-difluorovinyl)benzene in the copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides .
- Methods of Application : Readily available and structurally simple aryl precursors such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts were used as the source for the aryl substituents . A wide range of 2-bromo-2,2-difluoroacetamides as either aliphatic or aromatic secondary or tertiary amides were also reactive under the developed conditions .
- Results or Outcomes : The described synthetic protocols displayed excellent efficiency and were successfully utilized for the expeditious preparation of diverse aromatic amides in good-to-excellent yields . The reactions were scaled up to gram quantities .
Safety And Hazards
1-Bromo-4-(2,2-difluorovinyl)benzene is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H227 (Combustible liquid), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
1-bromo-4-(2,2-difluoroethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJISEJYMAHRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628881 | |
| Record name | 1-Bromo-4-(2,2-difluoroethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2,2-difluorovinyl)benzene | |
CAS RN |
84750-93-6 | |
| Record name | 1-Bromo-4-(2,2-difluoroethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-beta,beta-difluorostyrene (stabilized with TBC) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




